What are the physical and chemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile?
What are the physical and chemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile, a molecule of interest in synthetic chemistry and potentially in drug development. This document collates available data on its structural characteristics, physicochemical parameters, and reactivity. A detailed experimental protocol for its synthesis is also presented, offering a practical basis for its laboratory preparation. The guide is intended to serve as a foundational resource for researchers, enabling further investigation into the applications and behavior of this compound.
Introduction
2-Methyl-2-(methylsulfonyl)propanenitrile, also known by its IUPAC name 2-methyl-2-(methylsulfonyl)propanenitrile, is a bifunctional organic molecule incorporating both a nitrile and a sulfonyl group. The presence of these two electron-withdrawing functionalities on a quaternary carbon center suggests unique electronic properties and reactivity patterns that are of significant interest in medicinal chemistry and materials science. The sulfonyl group, a well-established pharmacophore, can act as a hydrogen bond acceptor and imparts metabolic stability, while the nitrile group is a versatile synthetic handle that can be transformed into various other functional groups. This guide aims to consolidate the currently available technical information on this compound to facilitate its use in research and development.
Molecular Structure and Identification
The structural representation and key identifiers for 2-Methyl-2-(methylsulfonyl)propanenitrile are provided below.
Molecular Structure:
Caption: 2D structure of 2-Methyl-2-(methylsulfonyl)propanenitrile.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 14668-29-2 | [1][2] |
| Molecular Formula | C5H9NO2S | [1][2] |
| Molecular Weight | 147.2 g/mol | [1] |
| IUPAC Name | 2-methyl-2-(methylsulfonyl)propanenitrile | N/A |
| Synonyms | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | [2] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Density | 1.172 g/cm³ | [2] |
| Boiling Point | 316.4 °C at 760 mmHg | [2] |
| Refractive Index | 1.453 | [2] |
| Flash Point | 145.2 °C | [2] |
| Solubility | Data not available | N/A |
Synthesis
The synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile can be achieved through the methylation of 2-(methylsulfonyl)acetonitrile. The following protocol is based on a patented procedure and provides a reliable method for laboratory-scale preparation.
Synthetic Workflow
Caption: Synthetic workflow for 2-Methyl-2-(methylsulfonyl)propanenitrile.
Experimental Protocol
Materials:
-
2-(Methylsulfonyl)acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
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Hexanes
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Ether
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Brine (saturated aqueous NaCl solution)
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Water (H₂O)
Procedure:
-
To a stirred solution of 2-(methylsulfonyl)acetonitrile (1.19 g, 10 mmol) in 30 mL of anhydrous THF at 0 °C, slowly add sodium hydride (0.80 g, 20 mmol, 60% in mineral oil).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add methyl iodide (2.84 g, 20 mmol) dropwise over a period of 1.5 hours, maintaining the temperature between 0 °C and 25 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).
-
Carefully quench the reaction by adding 25 mL of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the residue with a mixture of hexanes and ether to induce crystallization and isolate the product, 2-Methyl-2-(methylsulfonyl)propanenitrile.
Chemical Reactivity and Stability
The chemical behavior of 2-Methyl-2-(methylsulfonyl)propanenitrile is dictated by the interplay of the nitrile and sulfonyl functional groups.
Reactivity of the Nitrile Group
The nitrile group can undergo a variety of transformations. Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. Reduction of the nitrile, for instance with lithium aluminum hydride, would yield the corresponding primary amine.
Reactivity Influenced by the Sulfonyl Group
The strongly electron-withdrawing sulfonyl group acidifies the alpha-protons in the precursor, 2-(methylsulfonyl)acetonitrile, facilitating its deprotonation and subsequent alkylation as seen in the synthesis. In the final product, the sulfonyl group provides chemical stability and influences the overall polarity of the molecule. The reactivity of related α-cyano sulfones suggests they can participate in intramolecular reactions, for example with peroxides to form cyclic ethers.[3][4][5][6][7]
Stability
Detailed experimental studies on the thermal and hydrolytic stability of 2-Methyl-2-(methylsulfonyl)propanenitrile are not extensively reported. However, sulfones are generally considered to be chemically robust and resistant to oxidation and reduction. The stability of the nitrile group will be dependent on the reaction conditions, with hydrolysis being a primary degradation pathway under strong acidic or basic conditions.
Spectral Data (Predicted)
To the best of our knowledge, experimentally determined spectral data for 2-Methyl-2-(methylsulfonyl)propanenitrile are not publicly available. Predicted spectral information can serve as a guide for characterization.
¹H NMR Spectroscopy (Predicted)
In a predicted ¹H NMR spectrum, one would expect to see two singlets. A singlet corresponding to the six equivalent protons of the two methyl groups attached to the quaternary carbon, and another singlet for the three protons of the methyl group of the sulfonyl moiety. The exact chemical shifts would depend on the solvent used.
¹³C NMR Spectroscopy (Predicted)
A predicted ¹³C NMR spectrum would likely show signals for the quaternary carbon, the nitrile carbon, the two equivalent methyl carbons attached to the quaternary center, and the methyl carbon of the sulfonyl group.
FT-IR Spectroscopy (Predicted)
Key vibrational bands would be expected for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹) and the symmetric and asymmetric S=O stretches of the sulfonyl group (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
Mass Spectrometry (Predicted)
The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 147, along with fragmentation patterns corresponding to the loss of methyl, sulfonyl, and nitrile moieties.
Applications in Research and Drug Development
While specific applications for 2-Methyl-2-(methylsulfonyl)propanenitrile are not yet widely documented, its structural motifs suggest several potential areas of utility:
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Medicinal Chemistry: The sulfonyl group is a key component in many pharmaceuticals. This compound could serve as a building block for the synthesis of novel drug candidates. The nitrile group offers a point for diversification to generate libraries of related compounds for screening.
-
Synthetic Chemistry: As a bifunctional molecule, it can be utilized in a variety of chemical transformations, serving as a versatile intermediate in the synthesis of more complex molecular architectures.
-
Materials Science: The polarity and potential for intermolecular interactions imparted by the nitrile and sulfonyl groups could make this compound or its derivatives interesting for the development of new materials with specific properties.
Conclusion
2-Methyl-2-(methylsulfonyl)propanenitrile is a compound with interesting structural features that suggest a range of potential applications in chemistry and drug discovery. This guide has summarized the available physical and chemical data and provided a detailed synthetic protocol. The significant gap in experimentally verified spectral and reactivity data highlights an opportunity for further research to fully characterize this molecule and unlock its potential.
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